![molecular formula C10H11BrO2S B2459864 2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid CAS No. 1823084-85-0](/img/structure/B2459864.png)
2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid” is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound could involve reactions at the benzylic position, which is resonance stabilized due to the presence of the benzene ring . This could involve free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom and an ethylsulfanyl group attached to it. The acetic acid group is attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound could include electrophilic aromatic substitution and electrophilic addition to alkenes . These reactions are both polar, stepwise processes, and the key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Wirkmechanismus
BESPA is believed to work by inhibiting the activity of 2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid, which is responsible for regulating the levels of glycine in the brain. Glycine is an important neurotransmitter that is involved in various physiological processes, including the regulation of NMDA receptor activity. Inhibition of this compound by BESPA leads to an increase in extracellular glycine levels, which can enhance NMDA receptor function and potentially improve symptoms of neuropsychiatric disorders.
Biochemical and Physiological Effects:
BESPA has been shown to have various biochemical and physiological effects in animal studies. In rats, BESPA has been shown to increase extracellular glycine levels in the prefrontal cortex and hippocampus, which are areas of the brain that are involved in cognitive and emotional processing. BESPA has also been shown to improve cognitive function in animal models of schizophrenia and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BESPA as a research tool is its specificity for 2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid inhibition, which allows for the selective modulation of glycine levels in the brain. However, BESPA has some limitations as well, including its relatively low potency and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on BESPA. One area of interest is the development of more potent and selective 2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid inhibitors that could have greater therapeutic potential. Another area of interest is the investigation of the effects of BESPA on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further studies are needed to investigate the safety and efficacy of BESPA in human subjects.
Synthesemethoden
BESPA can be synthesized through a multistep process, starting with the reaction of 2-bromo-4-(ethylsulfanyl)phenol with ethylbromoacetate to form 2-(2-bromo-4-(ethylsulfanyl)phenyl)acetic acid ethyl ester. This intermediate can then be hydrolyzed to form BESPA.
Wissenschaftliche Forschungsanwendungen
BESPA has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its potential as a 2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acid inhibitor, which could have therapeutic effects in neuropsychiatric disorders such as schizophrenia, depression, and anxiety.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-ethylsulfanylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2S/c1-2-14-8-4-3-7(5-10(12)13)9(11)6-8/h3-4,6H,2,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZSUHRNZASVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.